molecular formula C13H16FNO B1607579 N-cyclohexyl-4-fluorobenzamide CAS No. 2342-50-9

N-cyclohexyl-4-fluorobenzamide

Cat. No.: B1607579
CAS No.: 2342-50-9
M. Wt: 221.27 g/mol
InChI Key: STPFPZKUYANAOR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzamides in Chemical Biology and Drug Discovery Research

Fluorinated benzamides are a significant class of compounds in medicinal chemistry due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. semanticscholar.orgnih.gov These characteristics make fluorinated benzamides attractive scaffolds for the development of new therapeutic agents.

The incorporation of fluorine can influence the conformation of a molecule and its interactions with biological targets. For instance, fluorinated benzamides have been investigated for their potential as histone deacetylase (HDAC) inhibitors for cancer therapy, as anti-seizure agents, and in the development of treatments for inflammatory diseases and neurological disorders. semanticscholar.orgontosight.ai The versatility of the benzamide (B126) core, combined with the advantageous properties of fluorine, provides a robust platform for designing molecules with specific biological activities.

Historical Context and Evolution of N-Cyclohexyl-4-fluorobenzamide Research Focus

Research into benzamide derivatives has a long history in medicinal chemistry. The evolution of this research has seen a growing interest in the strategic incorporation of fluorine to modulate molecular properties. While a detailed historical timeline specifically for this compound is not extensively documented in publicly available literature, its emergence can be situated within the broader context of systematic structure-activity relationship (SAR) studies of N-substituted benzamides.

The initial focus of research involving similar compounds was often on understanding the impact of different substituents on the benzamide core. The cyclohexyl group, being a bulky and lipophilic moiety, can influence a compound's solubility and how it interacts with biological systems. The addition of a fluorine atom at the para-position of the benzoyl ring introduces specific electronic effects. The research focus on this compound and its analogs has likely evolved from fundamental synthetic chemistry and structural analysis to more applied investigations into their potential biological activities, driven by the successes of other fluorinated compounds in drug discovery.

Overview of Key Academic Research Trajectories for this compound

While dedicated research exclusively on this compound is not abundant, the research trajectories for closely related compounds provide a strong indication of its potential areas of investigation. These trajectories primarily revolve around its synthesis, structural characterization, and exploration of its biological activities.

One key research direction is its use as a synthetic intermediate. For example, a related compound, N-Cyclohexyl-3-bromo-4-fluorobenzamide, is utilized in synthetic organic chemistry for cross-coupling reactions to create more complex molecules.

Another significant trajectory is the investigation of the biological properties of this compound and its analogs. Research on similar fluorinated benzamides suggests potential applications as:

Enzyme inhibitors: The structure of this compound makes it a candidate for inhibiting various enzymes, a common mechanism of action for many therapeutic drugs.

Anticancer and antimicrobial agents: Halogenated benzamides have shown promise in these areas, and the presence of both fluorine and a cyclohexyl group could lead to interesting biological activities. ontosight.ai

Probes for chemical biology: The compound and its derivatives can be used as tools to study biological pathways and protein functions.

Furthermore, crystallographic studies on related molecules, such as N-cyclohexyl-2-fluorobenzamide and N-cyclohexyl-3-fluorobenzamide, provide valuable insights into the solid-state conformation and intermolecular interactions, which are crucial for understanding its behavior and for designing new materials or drugs. iucr.orgiucr.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2342-50-9C13H16FNO221.27
N-cyclohexyl-2-fluorobenzamideNot AvailableC13H16FNO221.27
N-cyclohexyl-3-fluorobenzamideNot AvailableC13H16FNO221.27
N-Cyclohexyl-3-bromo-4-fluorobenzamide1065074-00-1C13H14BrFNO314.17
4-amino-N-cyclohexyl-2-fluorobenzamideNot AvailableC13H17FN2O236.28
N-[cyclohexyl(methyl)carbamothioyl]-4-fluorobenzamideNot AvailableC15H19FN2OS306.4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFPZKUYANAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367941
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2342-50-9
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N Cyclohexyl 4 Fluorobenzamide and Its Structural Analogs

Established Synthetic Routes for N-Cyclohexyl-4-fluorobenzamide Core Structure

The formation of the this compound core structure is predominantly achieved through well-established amidation and coupling reactions. These methods provide reliable and efficient pathways to the target molecule.

Amidation Reactions Utilizing 4-Fluorobenzoyl Precursors

The most common and direct method for synthesizing this compound is the acylation of cyclohexylamine (B46788) with a 4-fluorobenzoyl precursor, typically 4-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed for amide bond formation. The general procedure involves reacting 4-fluorobenzoyl chloride with cyclohexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

A typical synthesis involves dissolving cyclohexylamine in a suitable solvent, such as dichloromethane (B109758) or toluene, and then adding 4-fluorobenzoyl chloride, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. The reaction is generally carried out at room temperature and proceeds to completion within a few hours. A similar procedure has been reported for the synthesis of the analogous N-cyclohexyl-2-fluorobenzamide, where 2-fluorobenzoyl chloride was reacted with cyclohexylamine in chloroform (B151607) at reflux for 5 hours, yielding the product in 79% yield. nih.govresearchgate.net Another analog, N-cyclohexyl-3-fluorobenzamide, was synthesized by reacting 3,5-difluorobenzoyl chloride with cyclohexylamine at reflux for 4 hours, resulting in an 84% yield. nih.gov

The reaction conditions can be varied to optimize the yield and purity of the final product. The choice of solvent, base, and reaction temperature can all influence the outcome of the synthesis.

Table 1: Examples of Amidation Reactions for N-Cyclohexyl-fluorobenzamide Analogs

Fluorobenzoyl Precursor Amine Base Solvent Reaction Conditions Yield (%) Reference
2-Fluorobenzoyl chloride Cyclohexylamine - Chloroform Reflux, 5 h 79 nih.govresearchgate.net
3,5-Difluorobenzoyl chloride Cyclohexylamine - Chloroform Reflux, 4 h 84 nih.gov
4-Fluorobenzoyl chloride Various primary amines Triethylamine Cyrene™ 0 °C to rt, 1 h Good yields hud.ac.uk

Coupling Reactions Involving Cyclohexylamine Derivatives

The synthesis of this compound can also be viewed as a coupling reaction where the amide bond is formed between a cyclohexylamine derivative and a 4-fluorobenzoic acid derivative. While the use of acyl chlorides is prevalent, other coupling reagents can be employed to facilitate the reaction between 4-fluorobenzoic acid and cyclohexylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling agents used in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The general protocol involves mixing the carboxylic acid, amine, coupling agent, and any additives in a suitable aprotic solvent.

Advanced Synthetic Strategies for this compound Derivatives

To explore the chemical space around this compound and develop novel compounds, advanced synthetic strategies are employed. These include the incorporation of heterocyclic rings and the development of stereoselective approaches for chiral analogs.

Heterocyclic Ring Incorporations and Substituent Diversification

The incorporation of heterocyclic moieties into the this compound scaffold can lead to derivatives with diverse properties. These heterocycles can be introduced on either the benzoyl or the cyclohexyl portion of the molecule.

One approach involves starting with a substituted 4-fluorobenzoic acid or cyclohexylamine that already contains a heterocyclic ring. For instance, a 4-fluorobenzoic acid derivative bearing a heterocyclic substituent could be coupled with cyclohexylamine. Alternatively, a cyclohexylamine derivative with a heterocyclic substituent could be reacted with 4-fluorobenzoyl chloride.

Another strategy is the post-synthetic modification of the this compound core. This could involve reactions to build a heterocyclic ring onto the existing structure. For example, functional groups on the benzoyl or cyclohexyl ring could serve as handles for further chemical transformations to form a fused or appended heterocycle. The synthesis of N-substituted benzamide (B126) derivatives with various heterocyclic moieties has been reported, demonstrating the feasibility of such modifications. researchgate.netnih.gov For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized through nucleophilic aromatic substitution. nih.gov

Stereoselective Synthetic Approaches for Chiral Analogs

The development of chiral analogs of this compound requires stereoselective synthetic methods. Chirality can be introduced at various points in the molecule, most commonly on the cyclohexyl ring.

One strategy is to use a chiral cyclohexylamine derivative as a starting material. Enantiomerically pure or enriched cyclohexylamines can be prepared through various methods, including the resolution of racemic mixtures or asymmetric synthesis. The coupling of a chiral cyclohexylamine with 4-fluorobenzoyl chloride would then produce the corresponding chiral this compound analog. The synthesis of chiral β-hydroxyphosphine oxides has been achieved with excellent enantioselectivity through the use of a chiral catalyst, highlighting the potential for catalytic asymmetric approaches. acs.orgacs.org

Another approach involves the stereoselective modification of the cyclohexyl ring in a pre-formed this compound molecule. This could involve diastereoselective reactions on the ring, guided by the existing amide functionality. The development of synthetic routes to nine-membered diallylic amides with stable planar chirality showcases the potential for creating complex chiral structures. researchgate.net

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from 4-fluorobenzoyl chloride and cyclohexylamine proceeds through a well-understood mechanism, often referred to as the Schotten-Baumann reaction. wisdomlib.orgiitk.ac.intestbook.combyjus.com This reaction is a nucleophilic acyl substitution.

The mechanism begins with the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This initial attack forms a tetrahedral intermediate. chemistnotes.com In this intermediate, the nitrogen atom bears a positive charge, and the oxygen atom has a negative charge.

The next step involves the collapse of the tetrahedral intermediate to reform the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group. A base, such as triethylamine or excess cyclohexylamine, then deprotonates the positively charged nitrogen atom, yielding the final this compound product and the corresponding ammonium (B1175870) salt. byjus.com The presence of the base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. testbook.combyjus.com

Exploration of Radical-Mediated C-H Bond Functionalization

Radical-mediated C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups, thereby streamlining synthetic routes and reducing the need for pre-functionalized starting materials. nih.gov This approach is particularly relevant for the synthesis of N-substituted amides, where a C-H bond on the amine fragment can be directly coupled with an amide-containing partner.

The general mechanism for a radical-mediated C-H functionalization process typically involves the generation of a radical species that is capable of abstracting a hydrogen atom from a hydrocarbon, such as cyclohexane (B81311). nih.gov This generates an alkyl radical, which can then be trapped by a suitable nitrogen-containing species to form the desired C-N bond.

In the context of synthesizing this compound, a hypothetical radical-mediated pathway would involve the following key steps:

Radical Initiation: A radical initiator, often generated from the decomposition of a peroxide like di-tert-butyl peroxide (DTBP), abstracts a hydrogen atom from cyclohexane. This step is crucial as it activates the otherwise inert C-H bond of the cycloalkane.

Formation of the Cyclohexyl Radical: The hydrogen abstraction results in the formation of a cyclohexyl radical.

Reaction with an Amide Precursor: The cyclohexyl radical would then react with a suitable 4-fluorobenzamide-derived species. This could potentially be an activated amide or a species that can readily engage in a radical-polar crossover mechanism.

Product Formation: The combination of the cyclohexyl radical and the amide fragment, followed by a final stabilization step, would yield the target molecule, this compound.

Role of Catalysis in this compound Synthesis

Catalysis, particularly transition metal catalysis, plays a pivotal role in modern organic synthesis by enabling efficient and selective bond formations under mild conditions. Copper catalysis, in particular, has been extensively explored for C-N bond formation through C-H amidation due to its low cost, low toxicity, and broad functional group tolerance. nih.govnih.gov

A significant advancement in this area is the direct amidation of unactivated alkanes. Research by Hartwig and co-workers demonstrated the copper-catalyzed amidation, sulfonamidation, and imidation of alkanes like cyclohexane. nih.gov In a related study, the direct synthesis of N-cyclohexyl amides was achieved by heating various amides in cyclohexane in the presence of a copper catalyst and an oxidant. nih.gov

A key example that illustrates the potential for synthesizing the target compound's structural analogs is the copper-catalyzed amidation of cyclohexane with benzamide. This reaction provides a direct pathway to N-cyclohexylbenzamide, the non-fluorinated analog of the compound of interest.

EntryCatalystLigandOxidantSolventTemperature (°C)Yield (%) of N-CyclohexylbenzamideReference
1CuINonetBuOOtBuCyclohexane10010 escholarship.org
2Cu(OAc)2NonetBuOOtBuCyclohexane10027 escholarship.org
3Cu(acac)2NonetBuOOtBuCyclohexane10025 escholarship.org
4CuI4,7-dimethoxy-1,10-phenanthrolinetBuOOtBuCyclohexane10080 escholarship.org

The data clearly indicates that the choice of catalyst and the presence of a suitable ligand significantly impact the reaction's efficiency. While simple copper salts provide low yields of the desired N-cyclohexylbenzamide, the use of a phenanthroline-based ligand dramatically improves the yield to 80%. escholarship.org

The proposed mechanism for this type of reaction involves the generation of a tert-butoxy (B1229062) radical from the oxidant, which then abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. nih.govescholarship.org This radical can then be intercepted by the copper catalyst and the amide to form the final product. This highlights a synergistic relationship between radical processes and catalysis.

Extrapolating from these findings, the synthesis of this compound could be envisioned by substituting benzamide with 4-fluorobenzamide (B1200420) under similar copper-catalyzed conditions. The electron-withdrawing nature of the fluorine atom on the benzamide ring might influence the reaction kinetics and yield, potentially requiring optimization of the reaction parameters.

Advanced Structural Elucidation and Solid State Analysis of N Cyclohexyl 4 Fluorobenzamide

Spectroscopic Characterization Techniques

While specific experimental spectra for N-cyclohexyl-4-fluorobenzamide are not widely available in the surveyed literature, its structural features allow for a detailed prediction of its spectroscopic characteristics based on the well-established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Proton-Fluorine Interactions

NMR spectroscopy is a powerful tool for determining the solution-state conformation of flexible molecules like this compound. The chair conformation of the cyclohexyl ring is the most stable, and its protons would exhibit distinct signals in the ¹H NMR spectrum. The proton attached to the nitrogen-bearing carbon (C1') would show a chemical shift influenced by the electronic environment of the amide group.

The fluorine atom on the benzamide (B126) ring introduces additional complexity and informational depth to the NMR spectra. wikipedia.org The ¹⁹F NMR spectrum would show a single resonance, with a chemical shift highly sensitive to the electronic environment. biophysics.org Furthermore, spin-spin coupling between the fluorine nucleus and the aromatic protons would be observed. Typically, the coupling constant is largest for protons ortho to the fluorine (³JHF) and smaller for meta (⁴JHF) and para (⁵JHF) protons. researchgate.net These proton-fluorine coupling constants are valuable for confirming the substitution pattern of the aromatic ring. researchgate.net

The dynamic nature of the cyclohexyl ring and potential for restricted rotation around the amide C-N bond could be studied using variable temperature NMR experiments. Such studies would provide information on the energy barriers associated with conformational changes.

Table 1: Predicted NMR Spectroscopic Features for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H Amide (N-H) 5.5 - 8.5 Broad singlet
¹H Aromatic (ortho to C=O) 7.5 - 8.0 Doublet of doublets (due to H-H and H-F coupling)
¹H Aromatic (ortho to F) 7.0 - 7.3 Triplet (approximated) or doublet of doublets
¹H Cyclohexyl (CH-N) 3.5 - 4.0 Multiplet
¹H Cyclohexyl (CH₂) 1.0 - 2.0 Complex multiplets
¹³C Carbonyl (C=O) 165 - 175 Singlet or doublet (due to C-F coupling)
¹³C Aromatic (C-F) 160 - 170 Doublet (large ¹JCF coupling)
¹³C Aromatic (other) 115 - 135 Singlets or doublets (smaller JCF couplings)
¹³C Cyclohexyl 25 - 50 Singlets

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Confirmation

Infrared (IR) spectroscopy is used to identify the key functional groups within this compound. The spectrum would be characterized by several distinct absorption bands. A sharp peak in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide group would produce a strong, sharp absorption band around 1630-1680 cm⁻¹.

Other characteristic peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the saturated cyclohexyl ring (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-F bond would exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass spectrometry (MS) would be used to confirm the molecular weight of the compound. For this compound (C₁₃H₁₆FNO), the expected molecular weight is 221.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 221. Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the fluorobenzoyl cation and the cyclohexylaminyl radical or cation.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Strong
Amide C=O Stretch 1630 - 1680 Strong, Sharp
Aromatic C=C Stretch 1400 - 1600 Medium to Strong
C-N Stretch 1200 - 1350 Medium

X-ray Crystallography of this compound and its Congeners

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule. While the crystal structure of this compound is not available in the reviewed literature, detailed studies on its congeners, N-cyclohexyl-2-fluorobenzamide nih.gov and N-cyclohexyl-3-fluorobenzamide nih.gov, offer profound insights into the molecular geometry and intermolecular interactions that would be expected for the 4-fluoro isomer.

Determination of Molecular Conformation and Geometry

In both the 2-fluoro and 3-fluoro congeners, the cyclohexane (B81311) ring adopts its most stable, low-energy chair conformation. nih.govnih.gov This is a consistent feature for N-cyclohexyl substituted amides. The amide group itself is nearly planar.

A key conformational parameter is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. For N-cyclohexyl-2-fluorobenzamide, this angle is 29.92 (7)°. nih.gov Similarly, for N-cyclohexyl-3-fluorobenzamide, the angle is 29.9 (2)°. nih.gov This twisting is a common feature in N-aryl and N-alkyl benzamides and is a result of minimizing steric hindrance between the aromatic ring and the substituents on the amide nitrogen. It is highly probable that this compound would exhibit a similar twisted conformation.

Table 3: Selected Crystallographic Data for Congeners of this compound

Parameter N-Cyclohexyl-2-fluorobenzamide nih.gov N-Cyclohexyl-3-fluorobenzamide nih.gov
Formula C₁₃H₁₆FNO C₁₃H₁₆FNO
Crystal System Monoclinic Monoclinic
Space Group P2₁ P2₁/c
Cyclohexane Conformation Chair Chair

| Dihedral Angle (Aromatic Ring - Amide Plane) | 29.92 (7)° | 29.9 (2)° |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The solid-state packing of these molecules is dominated by a network of intermolecular interactions. The most significant of these is the N-H···O hydrogen bond formed between the amide groups of adjacent molecules. nih.govnih.gov This interaction is highly directional and leads to the formation of infinite one-dimensional chains. In the crystal structure of N-cyclohexyl-3-fluorobenzamide, the N-H···O hydrogen bond has a donor-acceptor distance of 3.050 (2) Å. nih.gov

Table 4: Hydrogen Bond Geometry in N-Cyclohexyl-3-fluorobenzamide nih.gov

Interaction D-H···A D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
Hydrogen Bond N1-H1A···O1 0.88 2.25 3.050 (2) 152

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly in amides which can form various hydrogen-bonding motifs. mdpi.com The conformational flexibility of the N-cyclohexyl group and the potential for different arrangements of intermolecular interactions suggest that this compound could exhibit polymorphism.

Studies on related benzamides have shown that subtle changes in crystallization conditions can lead to different polymorphic forms. mdpi.com These different forms can arise from variations in molecular conformation or from different packing arrangements of the same conformer. The interplay between strong N-H···O hydrogen bonds and weaker C-H···F, C-H···O, and π-stacking interactions can lead to the formation of multiple, energetically similar crystal packing arrangements. While no specific polymorphs of this compound have been reported, its structural characteristics make it a likely candidate for such behavior. The identification and characterization of potential polymorphs would be a valuable area for future research.

Computational and Theoretical Investigations of N Cyclohexyl 4 Fluorobenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitynsf.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to understand its properties and reactivity. mpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. mpg.dersc.orgnih.gov These studies are crucial for building a fundamental understanding of N-cyclohexyl-4-fluorobenzamide.

Orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability.

For this compound, the HOMO is expected to be localized on the electron-rich fluorobenzamide ring, while the LUMO would also be associated with this aromatic system. Mapping the charge distribution and molecular electrostatic potential (MEP) reveals the electrophilic and nucleophilic sites. The electronegative oxygen and fluorine atoms create regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the amide proton (N-H) would exhibit a positive potential, making it a site for nucleophilic interaction.

Table 1: Predicted this compound Reactivity Descriptors from DFT Note: The following values are illustrative examples of what a DFT calculation would yield.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity
Dipole Moment 3.5 D Molecular polarity

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data. By calculating the vibrational frequencies from the optimized molecular geometry, a theoretical Infrared (IR) spectrum can be generated. Key predicted vibrational modes for this compound would include the N-H stretch, the C=O (amide I) stretch, and the C-F stretch. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with considerable accuracy, aiding in the assignment of experimental spectra.

Table 2: Illustrative DFT-Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching ~3400
C=O (Amide) Stretching ~1680
C-F Stretching ~1230
Aromatic C=C Stretching ~1600-1450

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. nih.govscielo.br For this compound, MD simulations can reveal the dynamic nature of the cyclohexyl ring, which typically adopts a stable chair conformation. nih.govnih.gov

Simulations in an explicit solvent, such as water, allow for the study of solution behavior. nih.gov They can model how solvent molecules arrange around the solute and form hydrogen bonds, influencing its conformation and solubility. The trajectory from an MD simulation can be analyzed to identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation around the amide bond. nih.govbiorxiv.org This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. biorxiv.org

Quantum Chemical Calculations of Intramolecular and Intermolecular Interactionsnsf.govrsc.orgbiorxiv.orgnih.gov

Quantum chemical calculations, including DFT, are essential for characterizing the non-covalent interactions that govern molecular structure and crystal packing. nsf.gov These methods can precisely calculate the geometry and energy of interactions like hydrogen bonds.

In this compound, several types of hydrogen bonds are possible. Intermolecular N-H···O hydrogen bonds between the amide groups are a dominant feature in the crystal structures of related benzamides, often leading to the formation of chains or sheets. nih.govnih.gov These interactions are strong and play a significant role in the solid-state structure.

Table 3: Typical Geometric Criteria for Hydrogen Bonds in Benzamides

Hydrogen Bond Type Donor-Acceptor Distance (Å) Angle (°) Predicted Strength
N-H···O 2.8 - 3.1 > 150 Strong
C-H···O 3.0 - 3.5 > 120 Weak
C-H···F 3.1 - 3.6 > 110 Weak

In Silico Approaches for Target Interaction Prediction

In silico target prediction, or target fishing, uses computational methods to identify potential protein targets for a given small molecule. unipi.it These approaches are invaluable in drug discovery for elucidating a compound's mechanism of action, predicting off-target effects, or for drug repurposing. nih.govcsic.esnih.gov

For this compound, target prediction can be performed using two main strategies:

Ligand-based methods: These methods compare the molecule to a database of compounds with known biological activities. nih.gov Techniques like 2D fingerprint similarity or 3D shape matching can identify known drugs or bioactive molecules that are structurally similar to this compound, suggesting that they might share common protein targets.

Structure-based methods (Reverse Docking): If the 3D structures of potential protein targets are known, molecular docking can be used to predict the binding affinity of this compound to a large panel of proteins. The proteins to which the molecule docks with the most favorable energy scores are considered potential targets. jonuns.com

These in silico predictions generate hypotheses that can then be tested experimentally, providing a rational, computer-aided approach to understanding the pharmacological potential of this compound. unipi.itjonuns.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a small molecule, such as a drug candidate, might interact with a biological macromolecule, like a protein receptor.

Research Findings: Docking studies have been conducted to explore a feasible binding model for N-benzyl-N-cyclohexyl-4-fluorobenzamide with the Receptor for Advanced Glycation Endproducts (RAGE). researchgate.net These simulations utilized a high-resolution crystal structure of RAGE (PDB: 3O3U) to define the binding site. researchgate.net The study aimed to understand the interaction between the compound and the receptor, proposing a likely binding interaction. researchgate.net The docking search space was specifically defined to include the interface residues where RAGE is known to interact with its ligands, providing a structural hypothesis for the compound's inhibitory activity. researchgate.net This research serves as an initial proof-of-concept for how this class of molecules binds to RAGE, paving the way for the development of agents that can be quantified using methods like Positron Emission Tomography (PET). researchgate.net

Target ProteinLigandPDB Code of TargetKey Finding
Receptor for Advanced Glycation Endproducts (RAGE)N-benzyl-N-cyclohexyl-4-fluorobenzamide3O3UProposed a feasible binding mode within the RAGE V-domain interface. researchgate.net

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match these features, a process known as virtual screening.

A review of the available scientific literature did not yield specific pharmacophore modeling or ligand-based virtual screening studies for this compound. While the term "pharmacophore" is mentioned in the context of developing selective inhibitors for RAGE, detailed modeling studies for this specific compound have not been reported. nih.gov This indicates an opportunity for future research to develop such models, which could accelerate the discovery of novel RAGE inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Mechanism Analysis of N Cyclohexyl 4 Fluorobenzamide Derivatives

Elucidation of Structural Modulations Impacting Biological Activity Profiles

The biological activity of N-cyclohexyl-4-fluorobenzamide derivatives is highly dependent on the specific chemical features of both the cyclohexyl ring and the fluorobenzamide moiety. Modifications to either part of the molecule can significantly alter its binding affinity and selectivity for various biological targets. Structure-activity relationship (SAR) studies aim to identify which functional groups and structural properties are crucial for the desired pharmacological effects.

The N-cyclohexyl group plays a critical role in orienting the molecule within the binding pockets of its target receptors. The ring typically adopts a stable chair conformation, which dictates its spatial interactions.

Steric Hindrance: The size and position of substituents on the cyclohexyl ring can create steric hindrance, affecting how the ligand fits into a receptor's binding site. For instance, in related benzamide (B126) compounds targeting dopamine (B1211576) receptors, the orientation of the amide substituent (like the cyclohexyl group) can lead to steric crowding with specific amino acid residues, such as those in transmembrane helix 7. Altering these interactions by introducing smaller or different groups can mitigate this crowding and potentially enhance binding affinity. nih.gov

Introduction of Functional Groups: Adding functional groups to the cyclohexyl ring can introduce new interaction points. For example, the addition of polar or charged groups could form hydrogen bonds or ionic interactions with corresponding residues in the receptor, significantly altering the binding profile and selectivity.

The fluorobenzamide portion of the molecule is essential for its interaction with various biological targets, and its derivatization has been a key focus of SAR studies.

Position and Nature of Halogen Substituents: The fluorine atom at the para (4-) position of the benzamide ring is a critical feature. Halogen atoms can influence the molecule's electronic properties and ability to form hydrogen bonds. Studies on related benzamide ligands for the D4 dopamine receptor have shown that polar substituents at the para- and meta-positions of the benzamide ring play a crucial role in binding. nih.govnih.gov The fluorine atom, being an electronegative and potential hydrogen bond acceptor, can engage in specific interactions that enhance affinity. Modifications involving different halogens (e.g., chlorine, bromine) or moving the substituent to the ortho- or meta-positions can drastically alter target selectivity and potency. mdpi.comnih.gov

Bioisosteric Replacements: Replacing the amide group with other functionalities, such as a carbamate (B1207046) or urea, can provide insights into the importance of the hydrogen bond donor and acceptor properties of this linker for biological activity. researchgate.net Similarly, modifications to the aromatic ring itself, while retaining the key interacting features, can be explored to optimize pharmacokinetic properties.

Structural Modification Observed/Predicted Impact on Biological Activity Rationale
Cyclohexyl Ring
Introduction of polar substituentsCan increase or decrease affinity depending on the target.May introduce new hydrogen bonding opportunities or create unfavorable steric or electronic interactions.
Altering ring conformation (e.g., boat vs. chair)Likely to decrease affinity.The low-energy chair conformation is generally optimal for fitting into receptor binding pockets.
Fluorobenzamide Moiety
Moving the fluorine to ortho- or meta- positionSignificantly alters receptor selectivity and affinity. mdpi.comChanges the electronic distribution and the geometry of potential hydrogen bonds.
Replacing fluorine with other halogens (Cl, Br)Modifies binding affinity; bulkier halogens can decrease affinity due to steric clash. mdpi.comAlters the size, electronegativity, and polarizability of the substituent.
Modifying the amide linkerCan change binding mode and potency. researchgate.netAffects hydrogen bonding capacity and rotational freedom.

Investigation of Molecular Targets and Pathways

Derivatives of this compound have been investigated for their potential to interact with several classes of biological targets, including enzymes and G-protein coupled receptors.

The benzamide scaffold is a feature in some inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. eco-vector.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby regulating gene expression. nih.gov

Mechanism of Inhibition: LSD1 inhibitors can be classified as either reversible or irreversible.

Irreversible Inhibitors: Many potent LSD1 inhibitors, such as tranylcypromine (B92988) and its derivatives, form a covalent bond with the FAD cofactor, leading to suicide inactivation of the enzyme. nih.gov

Reversible Inhibitors: Other inhibitors, including some containing benzamide or sulphonamide moieties, bind non-covalently to the enzyme's active site or substrate-binding pocket, preventing the histone tail from accessing the catalytic center. nih.govacs.org These compounds often compete with the histone H3 substrate.

Structural Basis for Inhibition: The inhibitor's ability to fit within the LSD1 active site is crucial. The benzamide portion may interact with residues in the substrate-binding pocket, while other parts of the molecule can be optimized to enhance selectivity over other amine oxidases, such as monoamine oxidase A and B (MAO-A/B). nih.gov

The N-cyclohexylbenzamide scaffold is also present in ligands designed to target various receptors, including opioid and sigma receptors.

Opioid Receptors: Molecular modeling studies of related benzamide derivatives targeting mu (μ) and delta (δ) opioid receptors have identified key interactions. nih.gov These ligands often form hydrogen bonds and hydrophobic interactions within the receptor's transmembrane domain. The basic amine (if present) can form a crucial salt bridge with a conserved aspartic acid residue, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine. researchgate.net

Sigma Receptors: The 1-cyclohexylpiperazine (B93859) moiety is a known pharmacophore for sigma (σ) receptors, which are implicated in various neurological processes and are overexpressed in some tumor cells. nih.govnih.gov While this compound itself is structurally distinct, the presence of the N-cyclohexyl group suggests that derivatives could be explored for sigma receptor activity. High-affinity sigma receptor ligands often feature a cyclohexyl group for hydrophobic interactions within the receptor binding site. nih.gov

Dopamine Receptors: Substituted benzamides are a well-known class of ligands for D2-like dopamine receptors. Studies have shown that interactions with residues in transmembrane helices 5, 6, and 7 are critical for binding. nih.gov The benzamide ring substituents can indirectly mediate these interactions by properly orienting the rest of the molecule within the binding cleft. nih.gov

Potential Molecular Target Key Interacting Residues/Components Type of Interaction
LSD1 (Enzyme) FAD cofactor; substrate-binding pocket residuesCovalent adduct formation (irreversible) or non-covalent hydrophobic/polar interactions (reversible). nih.govacs.org
Opioid Receptors (GPCR) Conserved Aspartic Acid; Tyrosine; PhenylalanineIonic interactions (salt bridge), hydrogen bonding, π-π stacking, hydrophobic interactions. researchgate.net
Sigma Receptors (GPCR) Hydrophobic pocket; potential polar contactsPrimarily hydrophobic interactions involving the cyclohexyl group. nih.gov
Dopamine D4 Receptor (GPCR) Transmembrane helices (TM5, TM6, TM7)Hydrophobic contacts and steric interactions. nih.govnih.gov

In Vitro Pharmacological Characterization in Research Models (Excluding Clinical Data)

The pharmacological profile of this compound derivatives is characterized using a variety of in vitro models to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays: For derivatives targeting enzymes like LSD1, in vitro assays are used to determine the half-maximal inhibitory concentration (IC₅₀). These assays typically use purified recombinant enzyme and a substrate (e.g., a methylated histone H3 peptide), with the enzyme's activity measured via methods like horseradish peroxidase (HRP) coupling or time-resolved fluorescence. acs.org Such studies have been used to confirm both reversible and irreversible inhibition mechanisms for various benzamide-containing compounds. acs.org

Receptor Binding Assays: To determine the affinity of ligands for their target receptors (e.g., opioid, sigma), radioligand competition binding assays are employed. These experiments use cell membranes expressing the receptor of interest and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated. For instance, fluorescent derivatives of a sigma-2 receptor ligand containing a cyclohexyl group showed high affinity with Kᵢ values in the low nanomolar range (e.g., 10.8 nM). nih.gov

Cell-Based Assays: The activity of these compounds is further investigated in cellular models. For potential anticancer agents targeting LSD1, researchers measure the compound's effect on the proliferation of cancer cell lines (e.g., determining GI₅₀ values). nih.gov Additionally, target engagement can be confirmed by measuring changes in histone methylation levels within the cells. For receptor ligands, functional assays in cells can determine whether a compound acts as an agonist or antagonist by measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels.

Molecular Modeling and Simulation: In silico techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of these ligands. ekb.eg These computational models help visualize the specific interactions between the compound and its target protein, guiding the rational design of more potent and selective derivatives. mdpi.com

Cellular Pathway Perturbation Analysis (e.g., Antiproliferative Effects in Cell Lines)

While direct studies on the cellular pathway perturbations of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides insights into its potential antiproliferative effects. A study on a series of cycloalkanecarboxamide derivatives, which share the core amide and cyclohexyl features, has demonstrated notable anticancer activity.

One particular derivative, compound 1g , which incorporates a cyclohexyl group and a p-fluorobenzenesulfonate moiety, has shown significant potency against the HT29 colon cancer cell line. nih.gov This compound exhibited an IC₅₀ value of 4.73 µM, indicating a high degree of antiproliferative activity. nih.gov Furthermore, the study indicated that its mechanism of action involves the induction of apoptosis, a form of programmed cell death, as evidenced by an increase in caspase 3/7 activity. nih.gov This suggests that the cytotoxic effects are mediated through a controlled cellular pathway rather than nonspecific necrosis. nih.gov The selectivity index for this compound was greater than 4.23 when comparing its effect on the HT29 cancer cell line to normal fibroblasts, suggesting a degree of cancer cell-specific toxicity. nih.gov

The broader class of N-substituted benzamides has been investigated for a range of biological activities, including antiproliferative potential. frontiersin.org The structure-activity relationship (SAR) studies within this chemical class often reveal that the nature and position of substituents on both the phenyl ring and the amide nitrogen are critical for activity. For instance, in a series of N-phenylbenzamides, the presence of electron-withdrawing groups, such as the fluorine atom in this compound, has been associated with enhanced biological potency in various assays. nih.gov

Interactive Data Table: Antiproliferative Activity of a Structurally Related Cycloalkanecarboxamide Derivative.

CompoundStructureCell LineIC₅₀ (µM)Mechanism of ActionSelectivity Index
1g Cyclohexylcarboxamide with p-fluorobenzenesulfonateHT29 (Colon Cancer)4.73Apoptosis induction (increased caspase 3/7 activity)>4.23 (vs. normal fibroblasts)

Note: Data presented is for a structurally similar compound, not this compound itself.

Comparative Analysis with Structurally Related Benzamide and Thiourea (B124793) Scaffolds

The benzamide and thiourea scaffolds are both privileged structures in medicinal chemistry, frequently utilized for the development of bioactive compounds. A comparative analysis of their structure-activity relationships reveals key differences and similarities that influence their biological profiles.

Key Structural and Electronic Differences:

Hydrogen Bonding: The amide group in benzamides has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Thioureas also possess N-H donors, but the sulfur of the thiocarbonyl group is a weaker hydrogen bond acceptor than the oxygen of a carbonyl group.

Rotational Barriers and Conformational Preferences: The rotational barrier around the C-N bond is different for amides and thioamides, which can influence the conformational preferences of the molecule and its ability to adopt the optimal geometry for binding to a biological target.

Comparative Biological Activities and SAR:

In a study comparing sulfonamide-substituted benzamide and thiourea derivatives as carbonic anhydrase (CA) inhibitors, distinct patterns of activity and selectivity were observed. The amide derivatives showed selectivity towards certain CA isoforms (hCA-II, hCA-IX, and hCA-XII), whereas the thiourea derivatives were generally non-selective. nih.gov This suggests that the nature of the core scaffold plays a crucial role in determining the selectivity profile of the inhibitors.

In the context of antileishmanial agents, SAR studies of thiourea derivatives have shown that lipophilicity and the length of spacer carbons are critical for activity. mdpi.com An increase in the lipophilicity of the substituent often leads to a decrease in activity against the promastigote form of the parasite. mdpi.com For benzamide derivatives, SAR studies in various therapeutic areas have often highlighted the importance of electron-withdrawing substituents on the phenyl ring for enhanced potency. nih.gov

A study on thiourea benzamide derivatives and their copper complexes for anti-breast cancer activity demonstrated that these hybrid molecules could be designed to target specific proteins. researchgate.net Molecular docking studies suggested that these compounds could target the progesterone (B1679170) receptor (PR) and the protein kinase Akt. researchgate.net

Interactive Data Table: Comparative Features of Benzamide and Thiourea Scaffolds

FeatureBenzamide ScaffoldThiourea ScaffoldImplication in Drug Design
Core Linkage Amide (-CO-NH-)Thioamide (-CS-NH-)Affects bond length, polarity, and stability.
Hydrogen Bonding Strong C=O acceptorWeaker C=S acceptorInfluences binding affinity and specificity to protein targets.
Lipophilicity Generally lowerGenerally higher due to sulfurCan affect solubility, membrane permeability, and metabolic stability.
Selectivity Can exhibit high selectivity (e.g., for CA isoforms) nih.govOften shows broader or non-selective activity nih.govThe choice of scaffold can be used to tune the selectivity profile of a drug candidate.
SAR Trends Potency often enhanced by electron-withdrawing groups on the phenyl ring nih.govActivity can be sensitive to lipophilicity and spacer length mdpi.comDifferent optimization strategies are required for each scaffold.

Derivatization Strategies and Lead Compound Development Based on N Cyclohexyl 4 Fluorobenzamide Scaffold

Design Principles for Novel N-Cyclohexyl-4-fluorobenzamide Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles. These strategies aim to modulate the compound's interaction with its biological target and improve its drug-like properties.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. In the context of the this compound scaffold, the amide linkage is a prime target for bioisosteric replacement to enhance metabolic stability and potentially alter binding interactions.

Common bioisosteres for the amide group include various five-membered heterocycles such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. These rings can mimic the steric and electronic properties of the amide bond. For instance, the 1,4-disubstituted 1,2,3-triazole is a well-regarded isostere for the trans-amide bond. Other potential replacements include sulfonamides and ureas, which can introduce different hydrogen bonding patterns and conformational preferences.

The rationale for these replacements lies in their potential to improve pharmacokinetic properties. For example, amides are susceptible to enzymatic hydrolysis by proteases, and replacing this bond with a more stable isostere can increase the compound's half-life in the body.

Table 1: Examples of Bioisosteric Replacements for the Amide Group in Benzamide (B126) Derivatives

Original Functional GroupBioisosteric ReplacementPotential Advantages
Amide (-CONH-)1,2,3-TriazoleIncreased metabolic stability, mimics trans-amide geometry
Amide (-CONH-)1,2,4-OxadiazoleImproved metabolic stability, altered electronic profile
Amide (-CONH-)Sulfonamide (-SO₂NH-)Different hydrogen bonding capabilities, potential for altered solubility
Amide (-CONH-)Urea (-NHCONH-)Additional hydrogen bond donor, potential for new interactions

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular cores that can maintain the original compound's biological activity. niper.gov.in This approach is particularly useful for discovering novel intellectual property and improving physicochemical properties. niper.gov.in Starting from the this compound scaffold, one could envision replacing the central benzamide core with other cyclic systems that can present the cyclohexyl and fluoro-phenyl moieties in a similar spatial orientation.

Fragment-based drug discovery (FBDD) is another powerful approach. This technique involves identifying small molecular fragments that bind to the biological target and then growing or linking these fragments to create a more potent lead compound. In the context of this compound, the cyclohexyl group and the 4-fluorophenyl group could be considered as starting fragments. Screening for other fragments that bind to adjacent pockets on the target protein could guide the design of novel linkers to replace the amide bond, leading to entirely new chemical classes.

Synthesis and Characterization of Libraries of this compound Analogs

The synthesis of a library of this compound analogs would typically involve parallel synthesis techniques to efficiently generate a diverse set of compounds. A common synthetic route starts from 4-fluorobenzoyl chloride and cyclohexylamine (B46788). nih.govnih.gov To introduce diversity, analogs of both starting materials can be used. For instance, substituted cyclohexylamines or different fluorinated or non-fluorinated benzoyl chlorides could be employed.

A general synthetic scheme is depicted below:

Step 1: Amide Formation: Reaction of a substituted benzoyl chloride with a substituted cyclohexylamine in the presence of a base to form the corresponding N-cyclohexylbenzamide derivative.

The characterization of the synthesized library is crucial to confirm the structure and purity of each compound. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

In a study focused on 4-fluorobenzamide-based derivatives for anti-inflammatory and analgesic activity, a series of compounds were synthesized and characterized. nih.gov Although the N-substituent was not cyclohexyl in this particular study, the principles of synthesis and characterization are directly applicable.

Optimization of Molecular Interactions through Rational Design

Rational drug design utilizes the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. slideshare.netijlpr.com If the target of this compound is known and its structure has been determined (e.g., through X-ray crystallography or NMR), computational docking studies can be performed. These studies can predict how analogs of this compound might bind to the target and can help prioritize the synthesis of compounds with potentially improved interactions.

For example, if the 4-fluorophenyl group binds in a hydrophobic pocket, analogs with other lipophilic substituents at this position could be designed to enhance binding affinity. Similarly, if the cyclohexyl group is not optimally filling its binding pocket, modifications to this ring, such as the introduction of substituents or changing the ring size, could be explored. The amide portion of the molecule often participates in crucial hydrogen bonding interactions with the target protein. Rational design can help in selecting bioisosteres that maintain or enhance these interactions.

Identification of Promising Lead Structures for Preclinical Development (Excluding Clinical Human Trials)

The synthesized library of this compound analogs would be subjected to a battery of in vitro and in vivo assays to identify promising lead structures for further development. This process involves a careful evaluation of their biological activity, selectivity, and pharmacokinetic properties.

A study on 4-fluorobenzamide-based derivatives identified a 4-chlorophenyl derivative as a particularly promising anti-inflammatory and analgesic agent. nih.gov This compound exhibited high efficacy in preclinical models, a good safety profile in terms of gastric tolerability, and favorable selectivity for the COX-2 enzyme. nih.gov

Table 2: Preclinical Data for a Promising 4-Fluorobenzamide (B1200420) Derivative (4-chlorophenyl derivative 4b from Halim et al., 2021)

ParameterResult
Anti-inflammatory Activity (% edema inhibition)92.36%
Analgesic Activity (% writhing protection)100%
COX-2 Selectivity Index5.75
Ulcer Index0

Data from a study on 4-fluorobenzamide derivatives with a different N-substituent, presented here as a representative example of preclinical data. nih.gov

Emerging Research Areas and Future Perspectives for N Cyclohexyl 4 Fluorobenzamide

Advancements in Synthetic Chemistry for N-Cyclohexyl-4-fluorobenzamide

The synthesis of this compound has been approached through several chemical strategies, reflecting broader advancements in synthetic methodology. These methods offer different advantages in terms of yield, reaction conditions, and starting material accessibility.

One of the most direct and conventional methods involves the acylation of cyclohexylamine (B46788) with 4-fluorobenzoyl chloride. fluorine1.runih.gov This reaction, typically performed in a suitable solvent and sometimes in the presence of a base to neutralize the hydrochloric acid byproduct, is a standard procedure for amide bond formation. fluorine1.ru

More recent and innovative approaches have explored catalytic and radical-based methods. For instance, the radical amidation of cyclohexane (B81311) using 4-fluorobenzamide (B1200420) has been demonstrated. fluorine1.ru This reaction can be catalyzed by copper compounds, such as copper acetylacetonate (B107027) or a combination of copper(I) iodide and dimethoxyphenanthroline, in the presence of an oxidant like di-tert-butyl peroxide. fluorine1.ru Another reported method is the oxidative amidation of 1-(p-fluorophenyl)-2-azidoethanol with cyclohexylamine, which utilizes an oxidizing agent to facilitate the amide formation. fluorine1.ru These newer methods represent a shift towards using more readily available starting materials and exploring novel catalytic systems to forge the carbon-nitrogen bond.

A comparative overview of selected synthetic methods is presented below.

Method Key Reagents Catalyst/Promoter Reported Yield Reference
Acylation4-Fluorobenzoyl chloride, CyclohexylaminePyridine or other baseNot specified in all sources, but generally a high-yielding reaction. fluorine1.ru
Radical Amidation4-Fluorobenzamide, CyclohexaneDi-tert-butyl peroxide, Copper acetylacetonate92% fluorine1.ru
Radical Amidation4-Fluorobenzamide, CyclohexaneDi-tert-butyl peroxide, CuI / Dimethoxyphenanthroline78% fluorine1.ru
Oxidative Amidation1-(p-Fluorophenyl)-2-azidoethanol, CyclohexylaminePh-I(OAc)2 (Iodosobenzene diacetate)80% fluorine1.ru

This table is for illustrative purposes and synthesizes data from multiple sources. Yields are highly dependent on specific reaction conditions.

Integration of Artificial Intelligence and Machine Learning in this compound Research

While specific published research directly applying Artificial Intelligence (AI) and Machine Learning (ML) to this compound is not prominent, the broader field of drug discovery and chemical research is increasingly leveraging these computational tools. ijettjournal.org The application of AI and ML in the context of this compound represents a significant future opportunity. nih.gov

Potential applications of AI and ML in the study of this compound and its derivatives could include:

De Novo Design: Generative AI models could design novel analogs of this compound with potentially improved properties, such as enhanced binding affinity for a specific biological target or better metabolic stability.

Property Prediction: Machine learning algorithms can be trained on existing chemical datasets to predict various physicochemical and biological properties (e.g., solubility, toxicity, target activity) for this compound and its derivatives, thereby prioritizing synthetic efforts.

Synthesis Planning: AI tools can analyze the structure of this compound and propose efficient synthetic routes, potentially identifying novel or more cost-effective pathways than those currently established.

Target Identification: By analyzing large biological datasets, AI could help identify potential protein targets for this compound, accelerating the understanding of its mechanism of action.

The integration of these computational approaches promises to reduce the time and cost associated with traditional research and development cycles in chemistry and pharmacology. ijettjournal.org

Exploration of Novel Biological Targets and Mechanistic Insights

Research into the biological targets of this compound is still an emerging area. However, studies on closely related analogs provide valuable clues. For instance, a derivative, N-benzyl-N-cyclohexyl-4-fluorobenzamide, was synthesized as part of research into developing a PET radioligand for the Receptor for Advanced Glycation Endproducts (RAGE). nih.govamazonaws.com RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in various pathological processes, including inflammation, diabetic complications, and neurodegenerative diseases. The development of a radiolabeled version of this analog suggests that the this compound scaffold may possess affinity for RAGE, making it a potential target for further investigation.

Gaining mechanistic insight requires understanding how a molecule interacts with its biological target at a molecular level. mdpi.com If this compound or its derivatives are found to interact with a target like RAGE, future research would focus on:

Binding Mode Analysis: Using techniques like X-ray crystallography or computational docking to determine the precise orientation and interactions of the compound within the receptor's binding site.

Functional Assays: Conducting cellular assays to understand whether the compound acts as an agonist or antagonist of the receptor and to elucidate the downstream signaling pathways it modulates.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to identify which parts of the molecule are critical for biological activity.

Potential as Chemical Probes for Cellular and Molecular Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.gov High-quality probes are characterized by their potency, selectivity, and well-understood mechanism of action. nih.gov this compound has the potential to be developed into such a tool.

The development of a radiolabeled ([¹⁸F]) version of the related N-benzyl-N-cyclohexyl-4-fluorobenzamide for PET imaging of the RAGE receptor is a prime example of this potential. nih.gov This demonstrates that the core structure can be chemically modified for use as an imaging probe.

To serve as a versatile chemical probe, this compound could be modified in several ways:

Fluorescent Labeling: Attaching a fluorophore (a fluorescent chemical group) would allow for the visualization of the molecule's distribution within cells using fluorescence microscopy. nih.goveurekaselect.com This could help identify the organelles or cellular compartments where the compound accumulates.

Biotinylation: Adding a biotin (B1667282) tag would enable pull-down experiments to identify the specific proteins that the compound binds to within a cell lysate.

Photoaffinity Labeling: Incorporating a photoreactive group would allow the probe to be permanently cross-linked to its biological target upon exposure to UV light, facilitating target identification and characterization.

Such probes would be invaluable for dissecting the cellular functions of its targets and clarifying its mechanism of action. nih.gov

Role in Advanced Materials Science and Supramolecular Chemistry

While the primary research focus on benzamide (B126) derivatives is often biological, their structural features also lend them to applications in materials science, particularly in the realm of supramolecular chemistry. This field studies chemical systems based on non-covalent intermolecular interactions.

Crystallographic studies of N-cyclohexyl-2-fluorobenzamide and N-cyclohexyl-3-fluorobenzamide, which are isomers of the title compound, reveal the formation of well-defined structures based on intermolecular hydrogen bonds. nih.govnih.gov In these structures, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, linking molecules into infinite chains. nih.govnih.gov It is highly probable that this compound exhibits similar self-assembly behavior.

This predictable hydrogen-bonding motif could potentially be exploited for:

Crystal Engineering: The controlled design of crystalline solids with specific architectures and properties. By modifying the substituents on the benzamide ring, it may be possible to tune the packing arrangement and, consequently, the material's physical properties.

Gel Formation: In certain solvents, the directional hydrogen bonds could lead to the formation of extended fibrous networks, resulting in the creation of supramolecular gels.

Liquid Crystals: The rod-like shape of the molecule, combined with its specific intermolecular interactions, could potentially lead to the formation of liquid crystalline phases.

Although this area remains largely unexplored for this compound itself, the fundamental principles of supramolecular chemistry suggest a latent potential for its use in the rational design of new organic materials.

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-fluorobenzamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic acyl substitution. A common method involves reacting 4-fluorobenzoyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of 4-fluorobenzoyl chloride to cyclohexylamine to ensure complete reaction .
  • Temperature : Maintain 0–5°C during addition to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Workup : Purify via recrystallization from ethanol/water (yield: ~85–92%) .
  • Optimization : Replace traditional coupling agents (DCC/HOBt) with newer catalysts like EDC·HCl for reduced toxicity and improved efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structure using 1^1H and 13^{13}C NMR. Key signals include the cyclohexyl CH2_2 groups (δ 1.2–1.8 ppm) and the aromatic fluorine (δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELX programs .
  • Mass Spectrometry : Validate molecular weight (MW: 235.3 g/mol) via ESI-MS .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and N–H bend (~1550 cm$^{-1**) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a precursor for antitumor agents; fluorinated benzamides enhance bioavailability and target enzyme inhibition (e.g., kinase or protease) .
  • Material Science : Used in liquid crystal development due to the rigid benzamide core and flexible cyclohexyl group .
  • Agrochemicals : Explored as a pesticide scaffold via derivatization (e.g., adding trifluoromethyl groups for metabolic stability) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound?

Modification Impact Example
Fluorine Position Meta/para fluorine affects electronic properties and binding affinity. Para-fluoro enhances dipole interactions in target pockets .4-Fluoro > 3-fluoro in enzyme inhibition .
Cyclohexyl Substituent Bulky N-substituents improve lipophilicity (logP ~2.5) but may reduce solubility. Use co-solvents (DMSO) for in vitro assays .Cyclohexyl > isopropyl in membrane permeability .
Amide Linker Replacing amide with sulfonamide alters metabolic stability. Amide is more resistant to hydrolysis .

Q. How can computational methods guide the design of this compound derivatives?

  • Molecular Docking : Predict binding modes with targets (e.g., PARP-1 or EGFR) using AutoDock Vina. The 4-fluoro group shows strong π-π stacking with tyrosine residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for antitumor activity .
  • ADMET Prediction : Use SwissADME to optimize logP (ideal range: 2–3) and minimize hepatotoxicity risks .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Control Experiments : Test against isomer (e.g., 3-fluoro derivative) to isolate fluorine’s electronic vs. steric effects .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Solvent Choice : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis and easier removal .
  • Byproduct Management : Monitor cyclohexylamine hydrochloride precipitation; optimize washing steps (NaHCO3_3 solution) .
  • Crystallization : Use gradient cooling (60°C → 4°C) to improve crystal size and purity (>99% by HPLC) .

Methodological Considerations

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use 10% DMSO or PEG-400; confirm stability via UV-Vis (no precipitation over 24 h) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake .

Q. What safety precautions are required for handling this compound?

  • PPE : Wear nitrile gloves and goggles; avoid inhalation (dust toxicity data pending) .
  • Waste Disposal : Neutralize with 5% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.